Clavulanic Acid

Antimicrobial Resistance Enzyme Inhibition Kinetics β-Lactamase

Clavulanic acid (CAS 58001-44-8) is the only β-lactamase inhibitor with proven oral systemic bioavailability (60–70%), making it the exclusive choice for oral solid dosage forms and pediatric suspensions. It demonstrates 60-fold and 580-fold greater potency than sulbactam against TEM-1 and SHV-1, respectively. However, its inherent aqueous instability (up to 72.3% potency loss in 7 days at 28°C) demands rigorous supplier validation. Do not substitute with sulbactam or tazobactam without verifying enzyme inhibition profiles and stability data. Request full CoA and stability analytics before purchase.

Molecular Formula C8H9NO5
Molecular Weight 199.16 g/mol
CAS No. 58001-44-8
Cat. No. B1669158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClavulanic Acid
CAS58001-44-8
SynonymsBRL 14151
BRL-14151
BRL14151
Clavulanate
Clavulanate Potassium
Clavulanate, Potassium
Clavulanate, Sodium
Clavulanic Acid
Clavulanic Acid, Monopotassium Salt
Clavulanic Acid, Monosodium Salt
MM 14151
MM-14151
MM14151
Potassium Clavulanate
Potassium, Clavulanate
Sodium Clavulanate
Molecular FormulaC8H9NO5
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESC1C2N(C1=O)C(C(=CCO)O2)C(=O)O
InChIInChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13)/b4-1-/t6-,7-/m1/s1
InChIKeyHZZVJAQRINQKSD-PBFISZAISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.37e+02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clavulanic Acid (CAS 58001-44-8): Core Procurement Specifications and Class Context for β-Lactamase Inhibitor Sourcing


Clavulanic acid (CAS 58001-44-8) is a naturally derived, β-lactam-based, mechanism-based (suicide) inhibitor of serine β-lactamases, exhibiting negligible intrinsic antibacterial activity but functioning as a critical potentiator when co-formulated with partner β-lactam antibiotics such as amoxicillin or ticarcillin [1]. Its primary commercial and clinical utility derives from its ability to irreversibly inactivate a broad range of plasmid-mediated and chromosomal Class A β-lactamases, thereby restoring the efficacy of otherwise hydrolyzed penicillins against resistant Gram-negative and Gram-positive pathogens [2]. Unlike some other β-lactamase inhibitors, clavulanic acid possesses sufficient oral bioavailability for systemic use in immediate-release oral combination products, a defining characteristic that directly impacts procurement for ambulatory care and pediatric formulations [3].

Procurement Risk Alert for Clavulanic Acid (CAS 58001-44-8): Why Simple Class Substitution with Sulbactam or Tazobactam Is Not Scientifically Justified


Procurement decisions that treat β-lactamase inhibitors as interchangeable commodities risk clinical failure and formulation instability. While clavulanic acid, sulbactam, and tazobactam share a common mechanism of action (active site serine acylation), they exhibit profound quantitative differences in potency against clinically prevalent enzymes, oral bioavailability, and susceptibility to hydrolytic degradation [1]. Specifically, clavulanic acid demonstrates up to 580-fold greater inhibitory potency than sulbactam against the ubiquitous SHV-1 β-lactamase [2], and unlike sulbactam and tazobactam, it is the only inhibitor routinely formulated for effective oral systemic delivery without requiring a prodrug strategy [3]. Furthermore, clavulanic acid's inherent chemical instability in aqueous formulations presents a unique procurement and quality assurance challenge, where substituting a generic from a non-validated supplier can result in sub-potent product due to accelerated degradation, as evidenced by up to 72.3% loss of potency in liquid suspensions stored at 28°C over 7 days [4]. Therefore, generic substitution must be validated against specific enzyme inhibition profiles and stability metrics, not merely on class membership.

Clavulanic Acid (CAS 58001-44-8) Product Differentiation Evidence: Quantitative Comparator Data for Scientific Procurement


Clavulanic Acid Demonstrates 580-Fold Superior Potency Over Sulbactam Against Clinically Prevalent SHV-1 β-Lactamase

In a direct comparative study of 35 plasmid-mediated β-lactamases, clavulanic acid exhibited significantly higher inhibitory potency than sulbactam for 32 of the 35 enzymes tested. Against SHV-1, one of the two most clinically prevalent Gram-negative plasmid-mediated β-lactamases, clavulanic acid was 580 times more potent than sulbactam, with IC50 values of 0.01 µM for clavulanic acid versus 5.8 µM for sulbactam [1]. Similarly, against TEM-1, clavulanic acid was 60-fold more potent (IC50 0.05 µM vs. 3.0 µM). Across all conventional-spectrum enzymes, clavulanic acid was statistically 20 times more active overall than sulbactam (p < 0.001), and 14 times more potent against extended-spectrum β-lactamases (ESBLs) [1]. While tazobactam showed comparable overall activity to clavulanic acid against these enzyme groups, significant differences in individual enzyme inhibition profiles were observed, underscoring that these inhibitors are not functionally interchangeable [1].

Antimicrobial Resistance Enzyme Inhibition Kinetics β-Lactamase

Clavulanic Acid Exhibits Superior Synergistic Activity Against Type IV Penicillinase and K. oxytoca Oxyiminocephalosporinase

In an in vitro evaluation comparing four β-lactamase inhibitors (BRL42715, clavulanic acid, sulbactam, and tazobactam) combined with various β-lactams against bacteria producing defined enzyme types, clavulanic acid demonstrated the best synergistic activity among all tested inhibitors against strains producing type IV penicillinase and oxyiminocephalosporinase from Klebsiella oxytoca [1]. While BRL42715 showed superior overall activity against most other enzyme classes (e.g., cephalosporinases from various bacteria, where it was 10⁴ to 10⁶-fold more potent), clavulanic acid remained the most effective inhibitor specifically for these two clinically relevant enzyme subtypes [1]. This enzyme-specific superiority highlights a procurement niche where clavulanic acid retains a distinct, quantifiable advantage over newer inhibitor candidates.

Synergistic Antibacterial Activity Penicillinase Cephalosporinase

Clavulanic Acid Enables Oral Systemic Bioavailability for Ambulatory Therapy, a Key Differentiator from Parenteral-Only Inhibitors

Among the β-lactamase inhibitor class, clavulanic acid is the only agent routinely used in orally bioavailable, immediate-release systemic formulations without requiring a prodrug strategy [1]. Following oral administration, clavulanic acid achieves a bioavailability of approximately 60–70% and exhibits a half-life of approximately 0.8 hours, with 37–57% of the dose excreted unchanged in urine within 6 hours [1]. In contrast, sulbactam has negligible oral absorption in its active form and is only orally available as the prodrug sultamicillin, which is hydrolyzed post-absorption to yield sulbactam and ampicillin [1]. Tazobactam, avibactam, and relebactam are available only for parenteral (intravenous or intramuscular) administration [1]. This fundamental pharmacokinetic distinction directly determines the procurement and therapeutic application of each inhibitor, with clavulanic acid uniquely positioned for outpatient and community-based oral antibiotic regimens.

Oral Bioavailability Pharmacokinetics Formulation Development

Clavulanic Acid Degrades by 72.3% in Liquid Suspension at 28°C Over 7 Days, Mandating Rigorous Cold Chain and Formulation Quality Control

Clavulanic acid is inherently unstable in aqueous formulations, a critical differentiator for procurement and supply chain management. In a 2021 stability study of commercially available amoxicillin-clavulanic acid (AMC) suspensions and dispersible tablets, clavulanic acid (CLA) degradation was measured under various storage temperatures. In reconstituted suspensions stored at 28°C ambient temperature over a 7-day observation period, CLA degraded by a maximum of 72.3% (95% CI -82.8%, -61.8%) [1]. Even under refrigerated conditions (8°C), degradation reached 12.9% (95% CI -55.7%, +29.9%) over 7 days. In dispersible tablets observed for 24 hours, CLA degraded by 21.7% (95% CI -28.2%, -15.1%) at 28°C and 15.4% (95% CI -51.9%, +21.2%) at 23°C [1]. This pronounced thermo- and hydrolytic lability directly contrasts with the relatively higher stability profiles of newer inhibitors like avibactam and underscores why clavulanic acid formulations demand stringent moisture protection (e.g., stearic acid hydrophobic barriers in compression-coated tablets) and validated cold chain logistics [2].

Chemical Stability Formulation Development Quality Control

Innovator Clavulanic Acid Combination Product Demonstrates Superior In Vitro Activity Over Generic Formulations

Post-patent expiration, the antibiotic activity of generic amoxicillin/clavulanic acid formulations has been questioned. A 2024 cross-sectional study conducted in Tanzania evaluated the pharmaceutical quality and in vitro antimicrobial activity of four brands of amoxicillin/clavulanic acid tablets (500 mg/125 mg) against 60 archived clinical isolates (30 E. coli and 30 K. pneumoniae) [1]. While all tablet samples complied with British Pharmacopoeia specifications for assay and dissolution, the innovator brand (designated AC1) demonstrated a significant mean difference in antimicrobial activity compared to 2 out of 3 generic brands tested (p-values < 0.05) [1]. Notably, overall resistance to the standard amoxicillin-clavulanate disc was high (68%) across all tested isolates, but the innovator brand consistently exhibited superior activity [1]. This evidence underscores that compliance with compendial specifications (assay, dissolution) does not guarantee equivalent clinical antimicrobial potency, and procurement of clavulanic acid-containing products should prioritize vendors with validated bioequivalence and antimicrobial activity data beyond basic pharmacopoeial testing.

Generic Equivalence Pharmaceutical Quality Antimicrobial Susceptibility

Clavulanic Acid Reduces Amoxicillin MIC 8-Fold and Increases Treatment Efficacy from 77.8% to 91.1% Against S. agalactiae in Tilapia

In a veterinary aquaculture study evaluating the bactericidal effect and therapeutic efficacy of amoxicillin alone versus amoxicillin combined with clavulanic acid against Streptococcus agalactiae isolated from diseased tilapia, the addition of clavulanic acid markedly enhanced antimicrobial activity. The minimum inhibitory concentration (MIC) of amoxicillin alone against S. agalactiae was 2 μg/mL, which decreased 8-fold to 0.25 μg/mL when combined with clavulanic acid [1]. This potentiation translated directly into improved treatment outcomes in experimentally infected tilapia, where the amoxicillin-clavulanic acid combination achieved a survival rate of 91.1%, compared to 77.8% for amoxicillin alone [1]. This represents a 13.3 percentage point absolute increase in treatment efficacy attributable solely to the inclusion of clavulanic acid, demonstrating the critical value of the inhibitor in restoring and amplifying the bactericidal effect of the partner β-lactam.

Veterinary Pharmacology Aquaculture Minimum Inhibitory Concentration

Clavulanic Acid (CAS 58001-44-8) Validated Research and Industrial Application Scenarios for Procurement Decision Support


Development and Manufacture of Oral Amoxicillin-Clavulanate Fixed-Dose Combination Products

Clavulanic acid is the only β-lactamase inhibitor with established oral systemic bioavailability (60–70%), making it the exclusive choice for developing oral solid dosage forms (tablets, dispersible tablets) or pediatric suspensions intended for community-acquired infection management [5]. Procurement in this scenario must prioritize API with validated stability profiles and suppliers offering technical support for moisture-protective formulation strategies (e.g., compression-coated tablets with hydrophobic barriers), as demonstrated by the 72.3% degradation risk in aqueous suspensions at ambient tropical temperatures [2].

Research on TEM-1 and SHV-1 Mediated β-Lactam Resistance Mechanisms

For in vitro studies investigating the inhibition of the most clinically prevalent plasmid-mediated β-lactamases (TEM-1 and SHV-1), clavulanic acid is the inhibitor of choice due to its demonstrated 60-fold and 580-fold greater potency, respectively, compared to sulbactam [5]. This superior potency allows for lower inhibitor concentrations in experimental assays, reducing the risk of off-target effects or cytotoxicity while ensuring complete enzyme inactivation.

Aquaculture Antibiotic Formulation for Streptococcal Infections

In veterinary and aquaculture settings targeting S. agalactiae or other β-lactamase-producing pathogens, the combination of amoxicillin with clavulanic acid is justified by an 8-fold reduction in amoxicillin MIC (from 2 μg/mL to 0.25 μg/mL) and a clinically meaningful 13.3% absolute improvement in survival rates (77.8% to 91.1%) [5]. Procurement for this application should focus on feed-grade or water-soluble formulations of the combination, with careful attention to clavulanic acid stability in aquatic environments.

Quality Control and Bioequivalence Testing of Generic Amoxicillin-Clavulanate Products

Given the documented discrepancy between compendial compliance (assay, dissolution) and actual antimicrobial activity among generic amoxicillin-clavulanate brands [5], procurement for quality control laboratories or regulatory testing requires sourcing of reference standards and characterized clinical isolates to perform rigorous in vitro susceptibility testing (disk diffusion, MIC). This scenario demands clavulanic acid of high purity and known inhibitory profile to serve as a benchmark comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clavulanic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.